5-Ethyl-2-methyl-1-piperidineethanol
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Overview
Description
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . It is a piperidine derivative, characterized by the presence of an ethyl and a methyl group on the piperidine ring, and an ethanol group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol typically involves the reaction of 5-ethyl-2-methylpiperidine with ethylene oxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .
Industrial Production Methods
In industrial settings, the production of 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize production costs. The compound is often produced in batch reactors, followed by purification processes such as distillation and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethanol group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amines, alcohols
Substitution: Various substituted derivatives
Scientific Research Applications
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of biological pathways and as a potential ligand for receptor studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanol group allows it to form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. This compound can modulate biological pathways by binding to receptors or inhibiting enzyme activity, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-Piperidineethanol, 5-ethyl-2-methyl
- 5-Ethyl-2-methyl-1-piperidineethanol
Uniqueness
2-(5-Ethyl-2-methylpiperidin-1-yl)ethan-1-ol is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinity, making it valuable for specific research applications .
Properties
CAS No. |
18605-02-2 |
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Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
2-(5-ethyl-2-methylpiperidin-1-yl)ethanol |
InChI |
InChI=1S/C10H21NO/c1-3-10-5-4-9(2)11(8-10)6-7-12/h9-10,12H,3-8H2,1-2H3 |
InChI Key |
SBOAJQAJMGHSTF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(N(C1)CCO)C |
Origin of Product |
United States |
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